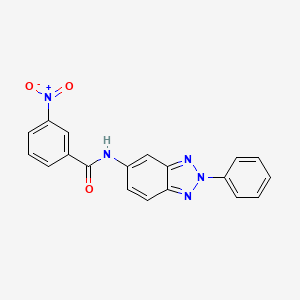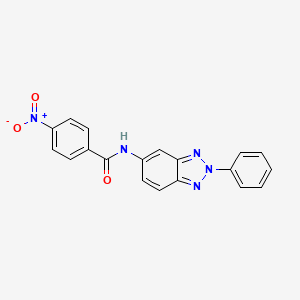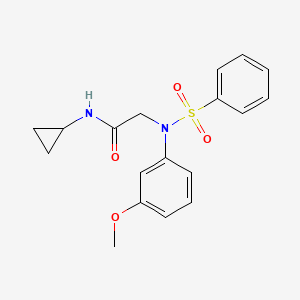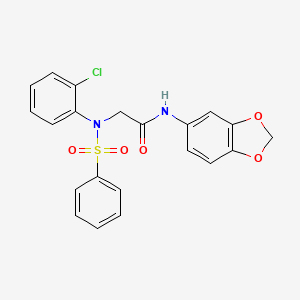![molecular formula C16H16BrN3O4S B3466252 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3466252.png)
4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
描述
4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a treatment for inflammatory diseases, but its mechanism of action and biochemical effects have led to further research in other areas such as cancer and neurological disorders. In
作用机制
4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide inhibits the activity of p38 MAP kinase by binding to a specific site on the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, which leads to the inhibition of the inflammatory response. In addition, this compound inhibits the activity of tau by binding to a specific site on the protein, which prevents the formation of neurofibrillary tangles.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo, which leads to the inhibition of the inflammatory response. In addition, this compound has been shown to induce apoptosis in cancer cells, which leads to the inhibition of cancer cell growth.
实验室实验的优点和局限性
One of the advantages of using 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in lab experiments is its specificity for p38 MAP kinase and tau. This specificity allows for the inhibition of specific pathways and targets, which can lead to more precise and accurate results. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful dosing and monitoring are required to minimize these effects.
未来方向
There are several future directions for the research and development of 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. One direction is the exploration of its potential therapeutic applications in other diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is the development of more potent and selective inhibitors of p38 MAP kinase and tau. Finally, the combination of this compound with other therapies, such as chemotherapy and immunotherapy, is an area of interest for the treatment of cancer.
科学研究应用
4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme called p38 MAP kinase, which is involved in the inflammatory response. This inhibition has led to the exploration of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
Further research has also shown that this compound has potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been explored as a treatment for various types of cancer, including breast cancer, lung cancer, and melanoma.
In addition, this compound has been studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of a specific protein called tau, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease.
属性
IUPAC Name |
4-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c1-25(23,24)20(14-5-3-2-4-13(14)17)10-15(21)19-12-8-6-11(7-9-12)16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUYNECTIOBXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466181.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3466184.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466188.png)
![3-[3-(benzyloxy)phenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3466190.png)
![5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B3466202.png)


![5-bromo-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3466236.png)



![N-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3466273.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3466278.png)